molecular formula C24H24ClN5O2 B2597185 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide CAS No. 922009-19-6

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2597185
CAS No.: 922009-19-6
M. Wt: 449.94
InChI Key: OJXCLHOFRQTJRR-UHFFFAOYSA-N
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Description

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

A significant portion of research on pyrazolopyrimidine derivatives revolves around their anticancer properties. The synthesis of these compounds involves various chemical reactions aiming at producing molecules with potential cytotoxic effects against cancer cell lines. For example, some derivatives have been evaluated for their cytotoxic activities against HCT-116 and MCF-7 cell lines, demonstrating promising anticancer properties. The structural modifications in these molecules often aim to enhance their effectiveness and specificity towards cancer cells, indicating a keen interest in developing novel anticancer agents based on this scaffold (Rahmouni et al., 2016).

Anti-inflammatory and Analgesic Effects

Pyrazolo[1,5-a]pyrimidine derivatives have also been synthesized to explore their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) with minimal gastrointestinal side effects. By introducing and modifying side chains and substituents, researchers have developed compounds that exhibit significant anti-inflammatory activities without the ulcerogenic effects typically associated with many NSAIDs. This research direction aims at providing safer alternatives for inflammation and pain management, with some compounds showing better therapeutic indices compared to well-known drugs like phenylbutazone and indomethacin (Auzzi et al., 1983).

Antibacterial and Antimicrobial Activities

The quest for new antimicrobial agents has led to the synthesis of pyrazolopyrimidine derivatives with various substitutions to evaluate their antibacterial and antimicrobial efficacies. These compounds have been tested against a range of bacterial strains, showing high activities in some cases. Such studies are crucial in the current era of increasing antibiotic resistance, highlighting the potential of pyrazolopyrimidine derivatives as a source of new antimicrobial drugs (Azab et al., 2013).

Enzyme Inhibition

Research into pyrazolopyrimidine derivatives has not only focused on their potential as direct therapeutic agents but also on their role as enzyme inhibitors. These compounds have been designed and synthesized to target specific enzymes, such as 5-lipoxygenase, an enzyme involved in the inflammatory process. By inhibiting this enzyme, pyrazolopyrimidine derivatives could offer a novel approach to treating diseases characterized by inflammation and related pathologies (Rahmouni et al., 2016).

Properties

IUPAC Name

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-2-20(18-8-4-3-5-9-18)23(31)26-11-12-30-22-21(14-28-30)24(32)29(16-27-22)15-17-7-6-10-19(25)13-17/h3-10,13-14,16,20H,2,11-12,15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXCLHOFRQTJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.